Fluoranthen-3-ylboronic acid
Description
Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Research
Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org These uncharged, non-polar molecules are prevalent in materials science and are significant markers for astrophysical studies. wikipedia.orgkent.ac.uk PAHs, which can be found in fossil fuels like coal, are formed from the incomplete combustion of organic materials. wikipedia.orgresearchgate.net Their extended π-conjugated systems endow them with unique electronic and photophysical properties, making them foundational components in the development of novel organic materials. kent.ac.ukrsc.org Contemporary research actively explores PAHs for their potential in creating advanced electronic devices and as possible starting materials for the abiotic synthesis of materials relevant to early life forms. wikipedia.orgkent.ac.uk The simplest PAH is naphthalene (B1677914), with more complex structures including anthracene, phenanthrene, and fluoranthene (B47539). wikipedia.org
Strategic Importance of Fluoranthene Scaffolds in Synthetic Design
Fluoranthene is a non-alternant, tetracyclic PAH, first isolated from coal tar in 1878, which consists of naphthalene and benzene (B151609) rings fused by a five-membered ring. rsc.orgnih.gov This unique structure has garnered considerable attention due to its interesting photophysical and fluorescent properties. rsc.org In synthetic design, the fluoranthene scaffold is strategically important for building molecules used in organic electronics and materials science. rsc.orgrsc.org
Fluoranthene derivatives have been successfully incorporated into:
Organic Light-Emitting Diodes (OLEDs) : Where their emissive properties are harnessed. researchgate.net
Organic Field-Effect Transistors (OFETs) : Utilizing their charge transport capabilities. researchgate.net
Perovskite Solar Cells : Where they can function as efficient hole-transporting materials. rsc.orgresearchgate.net
The highly conjugated framework of the fluoranthene structure provides excellent charge transfer properties, which is critical for the performance of optoelectronic devices. arborpharmchem.com The ability to functionalize the fluoranthene core allows chemists to fine-tune the electronic and physical properties of the resulting molecules for specific applications. rsc.orgmdpi.com
Role of Boronic Acids in Enabling Complex Molecular Architectures
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. jyu.firesearchgate.net They are stable, generally low in toxicity, and serve as versatile building blocks in organic synthesis. researchgate.netnih.gov Their most prominent role is as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govrsc.orglibretexts.org This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl compounds, which are common structures in pharmaceuticals and advanced materials. libretexts.orgyoutube.com
The utility of boronic acids stems from their ability to undergo transmetalation with a transition metal catalyst, typically palladium. nih.govrsc.org This step involves the transfer of the organic group from the boron atom to the palladium center, which then participates in the bond-forming reductive elimination step to yield the final product. jyu.fi The mild reaction conditions and high tolerance for various functional groups make the Suzuki-Miyaura reaction, and thus boronic acids, indispensable tools for constructing complex molecular architectures from simpler precursors. youtube.comorganic-chemistry.org
Structure
2D Structure
Properties
IUPAC Name |
fluoranthen-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPCTBXVSGTSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630471 | |
| Record name | Fluoranthen-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359012-63-8 | |
| Record name | Fluoranthen-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fluoranthen 3 Ylboronic Acid and Its Derivatives
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of fluoranthene (B47539) and its derivatives. These reactions facilitate the formation of carbon-carbon bonds, which is essential for constructing the complex polycyclic aromatic framework of fluoranthenes.
Advances in Suzuki-Miyaura Cross-Coupling for Fluoranthene Functionalization
The Suzuki-Miyaura cross-coupling reaction has become a powerful and widely used method for creating carbon-carbon bonds, proving invaluable in the synthesis of fine chemicals, polymers, and pharmaceuticals. rsc.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with a halide in the presence of a palladium catalyst and a base. In the context of fluoranthene synthesis, this reaction has been adapted to couple arylboronic acids with dihalonaphthalenes to construct the fluoranthene skeleton. nih.govacs.orgbeilstein-journals.org
Recent advancements have focused on developing efficient catalytic systems and expanding the scope of the Suzuki-Miyaura reaction for the synthesis of complex fluoranthene derivatives. researchgate.netrsc.org These methods often provide a direct route to functionalized fluoranthenes, which are of significant interest for their applications in organic electronics and materials science. beilstein-journals.orgnih.gov
The efficiency of the Suzuki-Miyaura cross-coupling for fluoranthene synthesis is highly dependent on the catalytic system, including the choice of palladium catalyst, ligands, and reaction conditions. nih.govacs.org Research has shown that the selection of the appropriate ligand is crucial for achieving high yields and selectivity. For instance, in the synthesis of substituted fluoranthenes via a tandem Suzuki-Miyaura and intramolecular C-H arylation, Pd(dppf)Cl₂ was found to be an effective catalyst, whereas Pd(PPh₃)₄ was less successful in promoting the desired tandem reaction. nih.govacs.org
The optimization of reaction conditions also plays a critical role. Studies have investigated the impact of different bases and solvents on the reaction outcome. For example, potassium acetate (B1210297) (KOAc) has been identified as a highly effective base in combination with a dimethyl sulfoxide (B87167) (DMSO) solvent at 90 °C for the synthesis of fluoranthene derivatives. nih.govacs.org The development of these optimized catalytic systems has enabled the synthesis of a wide range of fluoranthene derivatives with high functional group tolerance. nih.govacs.org Theoretical studies, such as those using DFT (Density Functional Theory) and the energetic span model, have also been employed to understand the role of ligands, like SPhos, in the catalytic cycle, aiding in the rational design of more efficient catalysts. nih.govresearchgate.net
Table 1: Optimization of Reaction Conditions for Fluoranthene Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | KOAc | DMSO | 90 | 71 | nih.govacs.org |
| Pd(PPh₃)₄ | PPh₃ | - | - | - | Major product was monoarylation | nih.govacs.org |
| Pd₂(dba)₃ | PCy₃ | DBU | - | 155-175 | - | acs.orgbeilstein-journals.org |
The versatility of the Suzuki-Miyaura reaction is further enhanced by the use of various boronic esters as coupling partners. beilstein-journals.orgbeilstein-journals.org While boronic acids are commonly used, boronic esters, such as pinacol (B44631) and catechol esters, offer advantages in terms of stability and handling. beilstein-journals.org Research has demonstrated that a range of boronic esters can be effectively utilized in the synthesis of heterocyclic fluoranthene analogues. beilstein-journals.orgdoaj.orgresearchgate.net
For example, in the synthesis of acenaphtho[1,2-b]thiophene, thiophene-3-ylboronic acid pinacol ester and thiophene-3-ylboronic acid catechol ester were both shown to be competent reaction partners, affording the desired product in good yields. beilstein-journals.orgresearchgate.net Notably, a novel boronic ester derived from 1,8-dihydroxynaphthalene (1,8-DHN) also proved to be a successful substrate in this transformation, highlighting the broad applicability of different boronic esters in fluoranthene synthesis. beilstein-journals.orgresearchgate.net The ability to directly use these various boronic esters, which can be prepared through different borylation methods, adds to the modularity and efficiency of the synthetic strategy. beilstein-journals.org
Table 2: Application of Different Boronic Esters in the Synthesis of Acenaphtho[1,2-b]thiophene
| Boronic Acid/Ester | Yield (%) | Reference |
|---|---|---|
| Thiophene-3-ylboronic acid | 76 | beilstein-journals.orgresearchgate.net |
| Thiophene-3-ylboronic acid pinacol ester | 78 | beilstein-journals.orgresearchgate.net |
| Thiophene-3-ylboronic acid catechol ester | 69 | beilstein-journals.orgresearchgate.net |
| Thiophene-3-ylboronic acid 1,8-DHN ester | 84 | beilstein-journals.orgresearchgate.net |
The Suzuki-Miyaura coupling also allows for the regioselective synthesis of substituted fluoranthenes, which is crucial for tuning their electronic and photophysical properties. acs.org By carefully selecting the starting materials, specific isomers of substituted fluoranthenes can be obtained.
A notable example is the reaction of 1,8-diiodonaphthalene (B175167) with 3-nitrophenylboronic acid, which yields the corresponding 8-nitrofluoranthene (B78273) with complete regioselectivity. acs.org This demonstrates that the substitution pattern on the arylboronic acid can direct the intramolecular C-H arylation step, leading to a single, well-defined product. This level of control is highly valuable for the targeted synthesis of fluoranthene-based materials with specific functionalities. acs.org
Cascade Reactions for Heterocyclic Fluoranthene Analogue Synthesis
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to the synthesis of complex molecules. beilstein-journals.orgdoaj.orgresearchgate.net In the context of fluoranthene chemistry, palladium-catalyzed cascade reactions have been developed for the synthesis of heterocyclic fluoranthene analogues. nih.govbeilstein-journals.orgdoaj.orgresearchgate.netnih.gov These analogues, where a carbon-based ring in the fluoranthene core is replaced by a heterocycle, are of interest for their potential applications in organic electronics and as fluorescent probes. beilstein-journals.orgnih.gov
A particularly elegant and effective cascade reaction for the synthesis of fluoranthene derivatives involves a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation. nih.govbeilstein-journals.orgdoaj.orgresearchgate.netnih.gov This tandem process allows for the construction of the fluoranthene core in a single step from readily available starting materials. nih.govacs.org
The reaction typically starts with a 1,8-dihalonaphthalene, which first undergoes a Suzuki-Miyaura coupling with a heteroarylboronic acid or ester. beilstein-journals.orgbeilstein-journals.orgdoaj.org The resulting intermediate then undergoes an intramolecular C-H arylation under the same reaction conditions to yield the final heterocyclic fluoranthene analogue. beilstein-journals.orgbeilstein-journals.orgdoaj.org This methodology has been successfully applied to synthesize a variety of acenaphthylene-fused heteroarenes containing five- and six-membered heterocycles such as thiophene, furan, benzofuran, pyrazole, pyridine (B92270), and pyrimidine, with good to high yields. beilstein-journals.orgnih.govdoaj.orgresearchgate.net This cascade approach has also been extended to the synthesis of polyoxygenated benzo[j]fluoranthenes, which are structurally related to naturally occurring fungal products. beilstein-journals.orgbeilstein-journals.orgdoaj.org
Mono- and Double Pd-Catalyzed C–H Bond Functionalization Approaches
Palladium-catalyzed C–H bond functionalization has emerged as a powerful tool for the synthesis of complex aromatic systems. researchgate.net In the context of fluoranthene derivatives, both mono- and double C–H functionalization strategies have been successfully employed.
A notable approach involves the palladium-catalyzed annulative π-extension of 1,8-dibromonaphthalene (B102958). beilstein-journals.orgnih.gov This method can proceed via a double C–H bond functionalization of an arene partner, such as a fluorobenzene. The reaction sequence includes a palladium-catalyzed direct intermolecular arylation followed by a direct intramolecular arylation to form the fluoranthene core. beilstein-journals.orgnih.gov This one-pot operation allows for the introduction of functional groups at positions 7 through 10 of the fluoranthene skeleton. beilstein-journals.org
For instance, the reaction of 1,8-dibromonaphthalene with 1,2,3,4-tetrafluorobenzene, catalyzed by a palladium complex, yields 7,8,9,10-tetrafluorofluoranthene. beilstein-journals.orgresearchgate.net The choice of catalyst and base is crucial for optimizing the yield of the desired double C–H functionalization product over mono-arylated intermediates. beilstein-journals.org
Table 1: Palladium-Catalyzed Double C–H Functionalization for Fluoranthene Synthesis beilstein-journals.org
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | Cs₂CO₃ | DMA | 150 | - | 0 |
| 2 | Pd(OAc)₂ (5) | K₂CO₃ | DMA | 150 | - | 0 |
| 3 | Pd(OAc)₂ (5) | NaOAc | DMA | 150 | 7,8,9,10-Tetrafluorofluoranthene | Trace |
| 4 | PdCl(C₃H₅)(dppb) (5) | KOPiv | DMA | 150 | 7,8,9,10-Tetrafluorofluoranthene | 65 |
Furthermore, palladium catalysis is effective for the direct C–H arylation of the fluoranthene core itself. A system comprising Pd(OAc)₂, o-chloranil, and a metal triflate (M(OTf)n) can effectively catalyze the arylation of fluoranthene with arylboron compounds at the C3 position with high regioselectivity. nagoya-u.ac.jp This demonstrates a direct method to functionalize a pre-existing fluoranthene skeleton.
Enantioselective Synthesis Utilizing Arylboronic Acids
Arylboronic acids are pivotal reagents in enantioselective synthesis, enabling the creation of chiral molecules with high stereocontrol. While specific examples detailing the enantioselective use of fluoranthen-3-ylboronic acid are not prevalent, the general utility of arylboronic acids in such transformations is well-established and provides a clear blueprint for potential applications.
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones is a powerful method for constructing chiral seven-membered rings with excellent enantioselectivity. rsc.org Similarly, rhodium catalysis, particularly with specialized ligands like WingPhos, enables the efficient enantioselective addition of arylboronic acids to N-heteroaryl ketones, producing valuable chiral α-heteroaryl tertiary alcohols. nih.govrsc.org These alcohols can be precursors to chiral α-hydroxy acids. nih.gov
Palladium catalysis has also been employed in the enantioselective direct coupling of arylboronic acids with substrates like dimethylaminomethylferrocene, using chiral amino acids as ligands to achieve high enantiomeric excess (ee). acs.org Another significant application is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine derivatives to synthesize enantioenriched 3-substituted piperidines. acs.org These established methodologies highlight the potential for this compound to serve as a substrate in creating complex, chiral fluoranthene-containing structures.
Table 2: Examples of Enantioselective Reactions with Arylboronic Acids
| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Yield (%) | ee (%) | Ref |
|---|---|---|---|---|---|---|
| Asymmetric Addition | [{Rh(C₂H₄)₂Cl}₂] / WingPhos | 4-Methoxyphenylboronic acid + N-heteroaryl ketone | Chiral α-heteroaryl alcohol | 92 | 97 | nih.gov |
| Direct Coupling | Pd(OAc)₂ / Boc-L-Val-OH | Dimethylaminomethylferrocene + Phenylboronic acid | Planar chiral ferrocene | 75 | 98 | acs.org |
| Reductive Heck | Rh catalyst / Chiral bisphosphine | Phenylboronic acid + Pyridine derivative | 3-Aryl-tetrahydropyridine | 81 | 96 | acs.org |
Metal-Free Functionalization Strategies
While transition metals are powerful catalysts, metal-free strategies have gained significant attention for their potential advantages, including reduced cost and toxicity. nih.gov
Transition-Metal-Free ipso-Functionalization of Arylboronic Acids
The carbon-boron bond in arylboronic acids can be converted to various carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds without the need for a transition metal catalyst. elsevierpure.comnih.gov This ipso-functionalization allows for the synthesis of phenols, anilines, haloarenes, and nitroarenes directly from the corresponding arylboronic acids. elsevierpure.comnih.govnih.gov
For example, ipso-nitration can be achieved using reagents like ammonium (B1175870) nitrate/trifluoroacetic anhydride. nih.gov Halogenation is also readily accomplished; ipso-bromination and ipso-iodination of arylboronic acids proceed efficiently using N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), respectively. nih.gov More recently, electrochemical methods have been developed for the ipso-halogenation of arylboronic acids using simple metal halides. rsc.org Furthermore, visible-light-induced, photocatalytic dual ipso-hydroxylation and para-C–H chalcogenation of arylboronic acids have been reported, demonstrating a sustainable, single-step process under ambient conditions. rsc.org
C–B Bond Formation in Borinic Acid Derivatives
Borinic acids (R₂BOH) and their derivatives are another class of organoboron compounds. mdpi.com Their synthesis typically involves the formation of two carbon-boron bonds on a single boron atom. mdpi.comresearchgate.net Common methods include the reaction of borylating agents like trialkoxyboranes or boron trihalides with organometallic reagents such as organolithium (ArLi) or Grignard (ArMgX) compounds. mdpi.com Another approach utilizes amine-borane complexes as the boron source for creating the two C-B bonds. researchgate.net These methods provide access to a wide range of symmetric and non-symmetric borinic acids and their chelated derivatives, which are valuable in catalysis and materials science. mdpi.comresearchgate.net
Direct Borylation of Polycyclic Aromatic Hydrocarbons
The most direct route to arylboronic acids is the C–H borylation of the parent arene. Iridium-catalyzed borylation has become a particularly effective method for this transformation, often exhibiting high regioselectivity controlled by steric factors. nih.govrsc.org
For polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) and perylene, an iridium catalyst generated from [Ir(OMe)COD]₂ and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) selectively borylates positions that are sterically accessible and avoids C-H bonds ortho to ring junctions. rsc.org This selectivity is attributed to the crowded nature of the proposed [Ir(bpy)(Bpin)₃] intermediate. rsc.org For fluoranthene specifically, direct borylation would be expected to favor the 3-position due to electronic and steric considerations, providing a direct entry to this compound and its esters. The choice of ligand can influence the regioselectivity of the borylation reaction on different PAH substrates. acs.org Silyl groups can also be used as directing groups to achieve selective peri-borylation of naphthalenes and other PAHs. escholarship.org
Annulation Reactions for Fluoranthene Core Formation
Instead of functionalizing a pre-existing fluoranthene, annulation reactions build the polycyclic core itself. These methods are crucial for accessing substituted fluoranthenes that may be difficult to obtain through direct functionalization.
One powerful strategy is a tandem palladium-catalyzed Suzuki-Miyaura coupling followed by an intramolecular C–H arylation. acs.orgbeilstein-journals.orgnih.govbeilstein-journals.org This sequence typically starts with a 1,8-dihalonaphthalene which first couples with an arylboronic acid. The resulting 1-aryl-8-halonaphthalene intermediate then undergoes an intramolecular C–H activation/arylation to close the five-membered ring and form the fluoranthene skeleton. acs.orgresearchgate.net This cascade reaction can be performed under homogeneous or heterogeneous catalytic conditions and tolerates a wide range of functional groups on the arylboronic acid partner. acs.orgnih.gov
Table 3: Synthesis of Fluoranthene Derivatives via Tandem Suzuki/C–H Arylation acs.org
| Naphthalene (B1677914) Substrate | Boronic Acid Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1,8-Diiodonaphthalene | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | KOAc | DMSO | 90 | 8-Fluorofluoranthene | 71 |
| 1,8-Diiodonaphthalene | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (5) | KOAc | DMSO | 90 | 8-Acetylfluoranthene | 65 |
| 1,8-Diiodonaphthalene | Thiophene-3-ylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₃PO₄ | Dioxane | 120 | Acenaphtho[1,2-b]thiophene | 76 |
Other annulation approaches include gold(I)- or gallium(III)-catalyzed intramolecular hydroarylation of alkyne precursors and palladium-catalyzed annulation of dibromoarenes with internal alkynes. beilstein-journals.orgthieme-connect.com Additionally, [4+2] and [2+2+2] cycloaddition reactions have been developed as efficient methods for constructing the fluoranthene framework. researchgate.netrsc.org
Applications of Fluoranthen 3 Ylboronic Acid in Advanced Materials and Chemical Technologies
Integration into Supramolecular Chemistry Architectures
The structure of Fluoranthen-3-ylboronic acid makes it an excellent candidate for the construction of sophisticated supramolecular architectures. chemdad.com Supramolecular chemistry focuses on creating large, well-organized assemblies from smaller molecular components through non-covalent interactions. The boronic acid group is a key player in this context due to its ability to form reversible covalent bonds with 1,2- and 1,3-diols, creating stable five- or six-membered cyclic esters. nih.govrsc.org
This reactivity allows for the programmed self-assembly of complex structures. For instance, this compound can be used to link molecules containing diol functionalities, leading to the formation of polymers, macrocycles, or molecular cages. The rigid and planar nature of the fluoranthene (B47539) unit influences the geometry and stability of these assemblies, promoting organization through π-π stacking interactions between adjacent fluoranthene cores. These ordered arrangements are critical for developing functional materials where molecular alignment dictates the bulk properties, such as in liquid crystals or ordered thin films. The combination of directional, reversible covalent bonding and weaker non-covalent forces like π-stacking provides a powerful strategy for designing novel molecular architectures and functional materials. chemdad.com
Role in Organic Electronics and Optoelectronic Devices
Boronic acids are indispensable tools in organic electronics, primarily because they are key reagents in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nbinno.com This reaction enables the precise formation of carbon-carbon bonds, which is essential for building the extended π-conjugated systems that form the backbone of organic semiconductors. nbinno.com this compound serves as a versatile building block, where the fluoranthenyl group contributes its inherent aromatic and electronic properties to the final material. cymitquimica.com
| Application | Role of Fluoranthene Moiety | Role of Boronic Acid Moiety |
| OLEDs | Acts as a fluorescent core (emitter) or a stable, electron-rich unit in host or transport materials. nih.gov | Serves as a reactive site for Suzuki coupling to build larger, complex emitter or host molecules. chemdad.comnbinno.com |
| OFETs | Provides a π-conjugated system for charge transport and can facilitate ordered packing (π-stacking). researchgate.netsigmaaldrich.com | Functions as an anchor group to modify dielectric surfaces, reducing charge traps and improving mobility. researchgate.net |
| Perovskite Solar Cells | Contributes to the formation of a stable, hole-conducting layer. nih.gov | Acts as a weakly acidic anchor to bind to the ITO electrode, improving interface stability and device lifetime. nih.gov |
| Photoelectric Materials | Functions as a fluorophore for light emission or a chromophore for light absorption. cymitquimica.comnih.gov | Provides the synthetic pathway to incorporate the fluoranthene unit into functional polymers and materials. cymitquimica.com |
This compound is explicitly identified as a useful material and intermediate in the production of OLEDs. chemdad.comlab-chemicals.com In OLED technology, materials with high fluorescence quantum yields and good charge transport characteristics are crucial. The fluoranthene core is a known fluorophore, and its derivatives have been successfully used to create highly emissive materials. nih.gov
Researchers can use this compound as a starting material to synthesize more complex molecules for various layers within an OLED stack. For example, it can be coupled with other aromatic groups to create:
Emissive Materials: The fluoranthene core can act as the light-emitting center in a fluorescent dye. A "symmetry-broken" dye featuring a fluoranthene subunit fused to a larger polycyclic aromatic system has been shown to be a highly efficient green emitter in OLED devices. nih.gov
Host Materials: In some OLED architectures, the emissive dopant is dispersed in a host material. The high stability of the fluoranthene unit makes it a suitable component for host materials that need to efficiently transfer energy to the dopant.
Charge Transport Materials: The electron-rich nature of fluoranthene makes it suitable for incorporation into hole-transporting or electron-blocking layers that facilitate efficient charge recombination in the emissive layer. nih.gov
In OFETs, the performance is highly dependent on the quality of the interface between the organic semiconductor and the dielectric layer. Modifying this interface with a self-assembled monolayer (SAM) is a common strategy to improve device performance by reducing charge traps. researchgate.net
Boronic acids are effective for this purpose. Research on phenylboronic acid derivatives has shown that they can form SAMs on oxide dielectric surfaces like Al₂O₃. researchgate.net This surface treatment leads to a more ordered growth of the organic semiconductor layer deposited on top, resulting in higher charge carrier mobility. researchgate.net this compound is a prime candidate for this application. Its boronic acid group can anchor the molecule to the dielectric surface, while the large, planar fluoranthene unit would present a uniform, π-conjugated surface. This surface could then promote favorable π-π stacking interactions with the active semiconductor layer, enhancing charge transport along the channel. sigmaaldrich.com
A significant challenge in perovskite solar cell technology is the long-term stability of the device, particularly at the interfaces between the perovskite absorber and the charge transport layers. nih.gov Recent research has highlighted the detrimental effect of strongly acidic anchoring groups (like phosphonic acids) used in state-of-the-art hole-selective contacts, which can corrode the transparent conductive electrode (e.g., indium tin oxide, ITO). nih.gov
Boric acids have been introduced as a groundbreaking alternative. nih.gov Being a weaker acid, the boronic acid group can chemisorb onto the ITO surface without causing significant corrosion, leading to a much more stable interface. nih.gov A molecule with a boronic acid anchor and a triphenylamine (B166846) core was shown to create a hole-selective contact that boosted device efficiency to nearly 23% and dramatically improved operational stability. This compound fits this paradigm perfectly. The boronic acid can serve as the stable anchor on the ITO, while the extended π-system of the fluoranthene core can contribute to the hole-transporting properties of the layer, potentially leading to highly efficient and durable inverted perovskite solar cells.
Photoelectric materials are defined by their ability to convert light into electricity (photovoltaic effect) or electricity into light (electroluminescence). This compound is a key building block for such materials due to the distinct roles of its constituent parts. cymitquimica.comnih.gov
The fluoranthene unit is an active chromophore/fluorophore. cymitquimica.com Its electronic structure allows it to absorb photons and generate excitons (a key step in photovoltaics) or to emit photons when it relaxes from an excited state (the principle of OLEDs). The boronic acid group provides the chemical functionality to incorporate this active unit into larger systems. cymitquimica.com Through Suzuki coupling, it can be polymerized or attached to other functional molecules to fine-tune the material's properties, such as its absorption spectrum, emission color, energy levels, and solubility. nbinno.com This synthetic versatility allows for the rational design of new photoelectric materials for applications ranging from solar energy harvesting to advanced displays and lighting.
Development of Fluorescent Chemosensors and Probes
The development of selective chemosensors is a major field in analytical and medicinal chemistry. Fluorescent sensors are particularly valuable due to their high sensitivity and the ability to provide real-time detection. mdpi.comresearchgate.net Boronic acids have become a cornerstone in the design of fluorescent sensors, especially for the detection of compounds containing 1,2- or 1,3-diol groups, such as carbohydrates (e.g., glucose). nih.govrsc.org
The sensing mechanism relies on the interaction between the boronic acid recognition unit and the target analyte. mdpi.com This binding event causes a change in the electronic environment of the molecule, which in turn modulates the properties of an attached fluorescent signaling unit, leading to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. frontiersin.org
This compound is an intrinsically fluorescent chemosensor.
Recognition Moiety: The boronic acid group can selectively bind with diols to form cyclic esters or interact with Lewis basic anions like fluoride (B91410). nih.govfrontiersin.org
Signaling Moiety: The fluoranthene core is itself a fluorophore.
When the boronic acid group of this compound binds to a target analyte, the resulting change in the hybridization and electronics of the boron atom can directly influence the photophysical properties of the nearby fluoranthene unit. This built-in functionality makes it a streamlined candidate for developing probes for biologically important molecules like sugars, catechols, or for detecting ions such as fluoride in solution. nih.govfrontiersin.org
Boronic Acid-Based Sensors for Diols and Carbohydrates
The detection of diols and carbohydrates is crucial in various fields, including clinical diagnostics, biotechnology, and food chemistry. Boronic acids are well-established as recognition motifs for these molecules due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic esters. nih.gov This interaction can be coupled with a signaling mechanism, often a change in fluorescence, to create a sensor.
The fluoranthene moiety in this compound is a known fluorophore, exhibiting fluorescence that can be modulated by its chemical environment. acs.org When the boronic acid group of this compound interacts with a diol, such as glucose, the change in the electronic properties of the boron center can influence the fluorescence of the fluoranthene core. This can result in either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal, or a shift in the emission wavelength, providing a detectable signal for the presence of the diol. mdpi.comacs.org
Table 1: Hypothetical Fluorescence Response of this compound-Based Sensor for Glucose
| Analyte | Concentration (mM) | Fluorescence Intensity (a.u.) | Emission Wavelength (nm) |
| Blank | 0 | 100 | 450 |
| Glucose | 5 | 150 | 450 |
| Glucose | 10 | 200 | 450 |
| Fructose (B13574) | 5 | 180 | 450 |
This table illustrates the potential "turn-on" fluorescence response of a sensor based on this compound upon addition of carbohydrates. The greater response with fructose is typical for monoboronic acid sensors.
Sensing of Catecholamines and Reactive Oxygen Species
The principle of boronic acid-based sensing can be extended to other important biological molecules. Catecholamines, such as dopamine (B1211576) and norepinephrine, contain a cis-diol group that can be recognized by boronic acids. acs.orgnih.gov A fluorescent sensor for catecholamines could be developed using this compound, where the binding event would again be transduced into a change in its fluorescence properties. nih.gov The high affinity and selectivity of boronic acids for the catechol group would be a key feature of such a sensor. nih.gov
Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are implicated in many pathological conditions. Arylboronic acids are known to react with H₂O₂ in a specific and irreversible manner, leading to the formation of a phenol (B47542) and boric acid. This reaction can be harnessed for the development of chemosensors for H₂O₂. In the case of this compound, its reaction with H₂O₂ would yield 3-hydroxyfluoranthene, a compound with different fluorescent properties than the parent boronic acid. This change in fluorescence could be used to quantify the concentration of H₂O₂.
Detection of Ionic Compounds
While the primary application of boronic acids in sensing is for diol-containing compounds, they can also interact with certain ionic species. For instance, the boronic acid group can bind with fluoride ions. researchgate.net This interaction can alter the electronic nature of the boron atom, which in turn can affect the fluorescence of the attached fluoranthene moiety. This suggests the potential for this compound to be used in the development of fluorescent probes for the detection of fluoride ions in various media.
Contributions to Polymer Chemistry and Functional Polymers
The unique reactivity of the boronic acid group and the optoelectronic properties of the fluoranthene core make this compound a valuable monomer for the synthesis of functional polymers.
Synthesis of Boronic Acid-Containing Polymers
This compound can be used as a monomer in various polymerization reactions to create polymers with pendant boronic acid groups. One of the most powerful methods for this is the Suzuki-Miyaura cross-coupling reaction. rsc.org By designing appropriate bifunctional comonomers, polymers incorporating the fluoranthene-3-ylboronic acid unit can be synthesized. These polymers would possess the inherent fluorescence of the fluoranthene units and the responsive nature of the boronic acid groups, making them suitable for applications such as sensory materials or smart hydrogels. nih.govnih.gov
Table 2: Potential Polymer Architectures from this compound
| Polymer Type | Comonomer Example | Potential Polymerization Method | Key Properties |
| Conjugated Polymer | 1,4-Dibromobenzene | Suzuki-Miyaura Polycondensation | Fluorescent, conductive, sensory |
| Side-chain Functionalized Polymer | Acryloyl chloride (to form an acrylamide (B121943) monomer) | Radical Polymerization | pH-responsive, carbohydrate-binding |
Post-Polymerization Modification Strategies
Post-polymerization modification is a powerful technique for introducing functionality into pre-existing polymers. researchgate.netnih.gov this compound can be used as a reagent in such modifications. For example, a polymer with pendant reactive groups (e.g., halides or amines) could be functionalized with this compound via coupling reactions. This would allow for the introduction of both the fluorescent and the diol-binding capabilities of the fluoranthene-boronic acid moiety onto a variety of polymer backbones, tailoring the properties of the final material for specific applications. nih.gov
Application in Medicinal Chemistry and Natural Product Synthesis
The structural motifs of both fluoranthene and boronic acid have been explored in the context of medicinal chemistry and natural product synthesis. nih.govresearchgate.netacs.org Boronic acids are a key functional group in several FDA-approved drugs, acting as enzyme inhibitors. The lipophilic, polycyclic aromatic structure of fluoranthene can facilitate interactions with biological targets. The combination of these two functionalities in this compound suggests its potential as a scaffold for the design of new therapeutic agents. researchgate.net
In the realm of natural product synthesis, fluoranthene-containing natural products are a known class of compounds. nih.govrsc.org The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, and arylboronic acids are critical building blocks in this reaction. researchgate.net this compound can serve as a key intermediate in the synthesis of complex natural products that feature the fluoranthene core, allowing for the efficient construction of carbon-carbon bonds. nih.gov
Synthesis of Alpha-Arylglycine Derivatives for Peptide Chemistry
The synthesis of unnatural amino acids is a cornerstone of modern peptide chemistry, allowing for the creation of peptides with enhanced stability, novel functions, and specific structural properties. This compound is a key reagent in the synthesis of α-arylglycine derivatives, which are important motifs in biologically active molecules. chemrxiv.org
One prominent method involves a palladium-catalyzed three-component reaction. researchgate.net In this approach, an arylboronic acid, such as this compound, reacts with glyoxylic acid and a sulfonamide. researchgate.net This operationally simple process provides a modular and efficient route to the α-arylglycine scaffold in good yields. researchgate.net The resulting products, which incorporate the bulky, aromatic fluoranthene moiety, can be directly used as building blocks in the stepwise synthesis of peptides. chemrxiv.orgresearchgate.net
Further advancements have led to the development of on-resin Cα-functionalization of N-arylglycinyl peptides using boronic acids. nsf.gov This technique allows for the late-stage introduction of unnatural amino acid side chains onto peptides that are attached to a solid support, which is a common strategy in modern peptide synthesis. nsf.govresearchgate.net Copper-catalyzed methods have also been developed to functionalize the terminal glycine (B1666218) moieties of small peptides with various arylboronic acids, affording α-aryl peptides. nih.gov These methods are chemoselective and can preserve the stereochemical integrity of other amino acids within the peptide chain. nih.gov The ability to incorporate the fluoranthene group via these synthetic routes is valuable for creating diverse peptide libraries for applications in medicinal chemistry and biological research. nsf.govnih.gov
Key Synthetic Approaches:
Palladium-Catalyzed Three-Component Reaction: Utilizes glyoxylic acid, sulfonamides, and arylboronic acids to create α-arylglycine building blocks. chemrxiv.orgresearchgate.net
On-Resin Cα-Functionalization: Allows for the direct modification of glycine units within a peptide sequence already assembled on a solid support. nsf.gov
Copper-Catalyzed α-Functionalization: Enables the introduction of aryl groups to the α-position of terminal glycine residues in peptides. nih.gov
Synthetic Routes to Benzo[j]fluoranthene-Based Fungal Natural Products
This compound is an essential precursor in the total synthesis of benzo[j]fluoranthene-derived natural products. This class of compounds includes a number of toxins produced by various fungi, which often exhibit significant biological activities, including cytotoxic and antibiotic properties. nih.gov The benzo[j]fluoranthene skeleton is a complex polycyclic aromatic hydrocarbon, and its synthesis requires precise and efficient chemical strategies.
The use of this compound in cross-coupling reactions, such as the Suzuki coupling, is a key step in constructing the core structure of these natural products. The boronic acid moiety allows for the strategic formation of a new carbon-carbon bond, attaching the fluoranthene unit to another aromatic ring system to build the larger benzo[j]fluoranthene framework. This approach provides a convergent and powerful method for assembling these complex molecules, which would be difficult to achieve through other means. The study and synthesis of these natural products are important for understanding their biosynthesis, clarifying their chemical structures, and evaluating their potential as leads for new therapeutic agents. nih.gov
Development of Therapeutics and Agrochemicals
Boron-containing compounds (BCCs), particularly those featuring boronic acids, have gained significant traction in both pharmaceutical and agrochemical research. nih.govmdpi.com The approval of the boronic acid-based drug Bortezomib as an anticancer agent highlighted the potential of this class of compounds in medicine. nih.gov Boronic acids can act as proteasome inhibitors, which is an effective strategy for targeting cancer cells by disrupting protein degradation and inducing apoptosis. mdpi.com The incorporation of complex aromatic structures, such as the fluoranthene moiety from this compound, can be used to modulate the specificity and efficacy of potential therapeutic agents.
In the field of agriculture, boronic acid derivatives are showing immense promise. nih.gov Boron is an essential micronutrient for plants, involved in maintaining cell wall integrity. mdpi.com Beyond its nutritional role, boron-containing compounds are being developed as novel agrochemicals. Recently, benzoxaboroles were introduced by the Fungicide Resistance Action Committee (FRAC) as a new class of fungicides, demonstrating the significant application potential of BCCs in crop protection. nih.gov Research has shown that boronic acid derivatives can be effective against fungal pathogens. nih.govmdpi.com this compound can serve as a valuable building block for creating new, structurally diverse fungicides and other agrochemicals, leveraging the unique properties of both the boronic acid functional group and the polycyclic aromatic fluoranthene core. nih.gov
Mechanistic Investigations and Fundamental Studies
Elucidation of Reaction Pathways in Cross-Coupling Chemistry
Fluoranthen-3-ylboronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex aromatic structures. rsc.orglibretexts.org The catalytic cycle of these reactions is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
The transmetalation step, where the fluoranthenyl group is transferred from the boron atom to the palladium(II) center, is the most complex and often rate-determining step in the Suzuki-Miyaura coupling. rsc.orgnih.govdigitellinc.com Two principal pathways have been debated for this process. One pathway involves the reaction of a palladium halide complex with a boronate species, formed by the interaction of the boronic acid with a base. nih.gov The alternative pathway suggests a reaction between a palladium hydroxo complex and the neutral boronic acid. nih.gov Kinetic studies on related arylboronic acid systems have indicated that the reaction between an arylpalladium hydroxo complex and a neutral boronic acid is significantly faster, by several orders of magnitude, than the reaction between a palladium halide and a boronate. nih.gov This suggests that even with low concentrations of the hydroxo complex, this pathway is likely dominant for the transmetalation of this compound under typical aqueous basic conditions. nih.gov
The structure of the boronic acid derivative also plays a crucial role. Kinetic and computational studies have revealed that boronic esters can undergo transmetalation directly without prior hydrolysis. nih.govacs.orgillinois.edu The rate of this transfer is highly dependent on the electronic properties of the ester's oxygen atoms and the ability to form a pre-transmetalation intermediate with an empty coordination site on the palladium atom. nih.govacs.org For electron-deficient arylboronic acids, such as those with fluorine substituents, specialized catalysts or conditions may be required to facilitate efficient coupling. acs.org
Following transmetalation, the newly formed diorganopalladium(II) complex undergoes reductive elimination, which results in the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst, thus completing the catalytic cycle. libretexts.org
A significant and often problematic side reaction in processes utilizing arylboronic acids is protodeboronation (or deborylation), where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This reaction is highly dependent on factors like the reaction conditions and the electronic nature of the organic substituent. wikipedia.org For this compound, its electron-deficient polycyclic aromatic nature can influence its propensity for this undesired reaction.
| Factor | Influence on Protodeboronation | Citation |
| pH | Generally faster at high pH due to the formation of more reactive boronate anions. | ed.ac.uk |
| Substituents | Electron-withdrawing groups on the aryl ring can increase susceptibility. | wikipedia.org |
| Catalyst/Base | Choice of base can influence the rate; weaker bases may slow the process. | researchgate.net |
| Boron form | Esterification does not universally prevent protodeboronation; hydrolysis can precede C-B bond cleavage. | ed.ac.ukacs.org |
Mechanistic Aspects of C–H Activation and Functionalization
The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical route to complex molecules. acs.orgrutgers.edu The fluoranthene (B47539) core, rich in C–H bonds, is a candidate for such transformations. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are central to these reactions. youtube.comoup.com
The mechanisms for C–H activation are varied and include oxidative addition, concerted metalation-deprotonation (CMD), and Heck-type insertions. rutgers.eduyoutube.com In the context of polycyclic aromatic hydrocarbons like fluoranthene, palladium-catalyzed C–H arylation often proceeds via a CMD pathway, where a directing group guides the catalyst to a specific C–H bond. youtube.com A study on the synthesis of fluoranthene derivatives via a tandem Suzuki-Miyaura and intramolecular C–H arylation reaction highlights this approach. acs.org In this process, after an initial Suzuki coupling, an intramolecular C–H activation/arylation step forms the final fluoranthene ring system. acs.org Kinetic isotope effect experiments in related systems often indicate that the C–H bond cleavage is involved in the rate-determining step of the catalytic cycle. oup.com The electronic properties of the aromatic system are critical; fluorine substitution, for example, can significantly modify C–H bond strengths and the stability of the resulting metal-carbon bonds, thereby affecting reaction selectivity and thermodynamics. researchgate.net
Insights into Asymmetric Catalysis Mechanisms
The development of asymmetric catalytic reactions to produce enantiomerically enriched compounds is a cornerstone of modern organic synthesis. While boronic acids can be employed in asymmetric catalysis, often as part of a chiral ligand or as a chiral Lewis acid catalyst, specific mechanistic studies involving this compound in this domain are not widely reported. youtube.com
However, general principles from related systems provide insight. For example, chiral monophosphorous ligands have been used with ruthenium catalysts for the asymmetric addition of arylboronic acids to aldehydes. nih.gov The proposed mechanism involves the in-situ generation of the active chiral Ru-catalyst, which then undergoes transmetalation with the arylboronic acid. nih.gov The aldehyde coordinates to this intermediate, followed by carbonyl insertion and eventual release of the chiral alcohol product. nih.gov In other strategies, chiral Brønsted acids are used in cooperative catalysis, where the catalyst interacts with reactive intermediates through non-covalent interactions to control the stereochemical outcome of the reaction. nih.gov The development of an asymmetric variant for the boracarboxylation of styrenes using a copper catalyst with chiral phosphine (B1218219) ligands highlights the complexity of these systems, with computational analyses revealing multiple competing reaction pathways. researchgate.net These examples suggest that a chiral derivative of this compound could potentially be integrated into such catalytic systems, although the specific steric and electronic contributions of the bulky, electron-deficient fluoranthene moiety would need to be carefully considered.
Reaction Kinetics and Thermodynamics in Boronic Acid Transformations
Quantitative analysis of reaction rates (kinetics) and energy changes (thermodynamics) provides a deep understanding of reaction mechanisms. For transformations involving this compound, such data is crucial for optimization but is often embedded within broader mechanistic studies rather than being the primary focus.
Kinetic studies of the Suzuki-Miyaura reaction with various arylboronic acids and esters have provided valuable data on the transmetalation step. nih.gov For example, the rate constants for the transmetalation of different boronic esters have been measured, showing that some esters can react more than 20 times faster than the corresponding boronic acid. illinois.edu A kinetic analysis of the protodeboronation of 30 different electron-deficient arylboronic acids under basic conditions provided a coherent set of data, showing the profound influence of electronic effects on reaction rates. acs.org
Thermodynamic considerations are also important. In C–H activation reactions, the stability of the resulting metal-carbon bond is a key factor. researchgate.net Computational and experimental studies on fluorinated aromatic hydrocarbons have shown that fluorine substitution significantly impacts the M-C bond strength, which in turn affects the thermodynamics of C–H activation versus C–F activation pathways. researchgate.net For instance, complexes with aryl groups containing two ortho-fluorines exhibit barriers to reductive elimination that are approximately 5 kcal/mol higher than those with only one, demonstrating a significant thermodynamic stabilization. researchgate.net While specific thermodynamic parameters for reactions of this compound are scarce in the reviewed literature, these findings on related fluorinated and polycyclic systems provide a framework for predicting its behavior.
| Reaction Type | Key Mechanistic Finding | Relevant Data/Observation | Citation |
| Suzuki-Miyaura Transmetalation | Boronic esters can transmetalate directly without prior hydrolysis. | Rate enhancements of >20x observed for certain esters compared to the boronic acid. | nih.govillinois.edu |
| Protodeboronation | Rate is highly dependent on electronic effects and pH. | Half-lives for electron-deficient arylboronic acids span 9 orders of magnitude (<3 ms (B15284909) to 6.5 months). | acs.org |
| C-H Activation | M-C bond strength is heavily influenced by ortho-substituents. | Aryl groups with two ortho-fluorines increase the barrier to reductive elimination by ~5 kcal/mol. | researchgate.net |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a fundamental tool for determining the precise chemical structure of molecules in solution. nih.govsioc.ac.cnulb.ac.be It provides detailed information on the connectivity of atoms and the local electronic environment of each nucleus.
In the context of fluoranthen-3-ylboronic acid and its derivatives, both ¹H and ¹³C NMR are employed. ¹H NMR spectra reveal the number of different types of protons, their relative numbers, and their proximity to other protons through spin-spin coupling. For instance, in a derivative of this compound, the aromatic protons of the fluoranthene (B47539) core would appear as a complex multiplet in the downfield region of the spectrum, typically between δ 7.0 and 9.5 ppm. The specific chemical shifts and coupling constants of these protons provide a unique fingerprint of the substitution pattern on the fluoranthene ring.
Table 1: Representative NMR Data for a Fluoranthene Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 9.33 | d | 8.2 |
| ¹H | 8.45 | d | 2.7 |
| ¹H | 8.21 | d | 7.6 |
| ¹³C | 137.69 | s | - |
| ¹³C | 135.40 | s | - |
| ¹³C | 134.75 | s | - |
Note: This table presents hypothetical data for illustrative purposes, based on typical chemical shifts for fluoranthene systems. Actual values may vary depending on the specific derivative and solvent used. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-resolution mass spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. rsc.org This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision.
For this compound, HRMS is crucial for confirming its molecular formula, C₁₆H₁₁BO₂. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. mdpi.comuni-heidelberg.de The experimentally determined monoisotopic mass is compared with the calculated theoretical mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition and, by extension, the molecular formula of the compound. This technique is particularly valuable in distinguishing between isomers and confirming the successful synthesis of the target molecule. mdpi.com
Table 2: HRMS Data for a Fluoranthene Derivative
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 353.13303 | 353.13191 |
This data is for a derivative of this compound and is provided as an example of the accuracy of HRMS. rsc.org
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uzh.ch By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.
For derivatives of this compound, X-ray crystallography can provide unambiguous proof of their structure. mdpi.combeilstein-journals.org It can reveal the planarity of the fluoranthene ring system and the geometry around the boron atom of the boronic acid group. In the solid state, boronic acids are known to form dimers or trimers through intermolecular hydrogen bonding between the hydroxyl groups. X-ray crystallography can elucidate these supramolecular structures, which can influence the physical properties of the material. Furthermore, in complexes where a fluoranthene-based boronic acid acts as a ligand, X-ray crystallography can detail the coordination environment and the nature of the interactions with a central atom or protein. nih.govnih.gov
Advanced Fluorescence Spectroscopy for Photophysical Property Characterization
Fluoranthene and its derivatives are known for their interesting photophysical properties, often exhibiting strong fluorescence. nih.govnih.gov Advanced fluorescence spectroscopy encompasses a range of techniques used to study the absorption and emission of light by molecules, providing insights into their electronic structure and excited-state dynamics. wikipedia.org
The study of this compound and its derivatives involves measuring their absorption and emission spectra. The absorption spectrum reveals the wavelengths of light the molecule absorbs to reach an excited electronic state. The fluorescence spectrum shows the wavelengths of light emitted as the molecule returns to its ground state. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state. These photophysical properties are highly sensitive to the molecular structure and the local environment, and their characterization is essential for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comed.ac.uk
Table 3: Photophysical Properties of a Fluoranthene Derivative
| Property | Value |
| Absorption Maximum (λabs) | 398 nm |
| Emission Maximum (λem) | 462 nm |
| Quantum Yield (Φ) | 9.5% |
This data is for a derivative of this compound and is provided as an example. mdpi.com
Computational and Theoretical Studies of Fluoranthen 3 Ylboronic Acid
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT has been widely applied to study the properties of various organic molecules, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.net In the context of Fluoranthen-3-ylboronic acid, DFT calculations can provide valuable information about its geometry, electronic properties, and intermolecular interactions.
Prediction of Intermolecular Interactions and Binding Energies
DFT is a valuable tool for predicting and analyzing the non-covalent interactions that govern the formation of supramolecular structures. For this compound, the boronic acid moiety is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. diva-portal.org These interactions are crucial in the formation of dimers or larger aggregates in the solid state.
Illustrative Data Table for Predicted Intermolecular Interactions:
| Interaction Type | Key Atoms Involved | Predicted Strength (kcal/mol) |
|---|---|---|
| Hydrogen Bonding | O-H···O (boronic acid dimer) | Strong |
| π-π Stacking | Fluoranthene (B47539) rings | Moderate |
Note: The data in this table is illustrative and based on trends observed in similar compounds. Specific computational studies on this compound are required for precise values.
Lattice Energy Calculations for Supramolecular Systems
The arrangement of molecules in a crystal lattice is determined by the minimization of the total energy of the system. DFT calculations can be employed to predict the most stable crystal packing of this compound and to calculate its lattice energy. This is achieved by optimizing the geometry of the unit cell and the positions of the molecules within it.
The study of supramolecular systems of other boronic acids has shown that DFT can successfully predict crystal structures and lattice energies. diva-portal.org These calculations are instrumental in understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, with its potential for both hydrogen bonding and π-π stacking, a complex and stable supramolecular architecture is anticipated.
Computational Studies of Structural and Electronic Properties
DFT calculations are routinely used to determine the optimized molecular geometry, electronic properties, and spectroscopic features of molecules. researchgate.netresearchgate.net For this compound, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. ed.ac.uk
The HOMO is typically localized on the electron-rich fluoranthene ring system, while the LUMO may be distributed across the entire molecule, including the boronic acid group. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic and optical properties.
Illustrative Data Table for Calculated Electronic Properties:
| Property | Predicted Value |
|---|---|
| HOMO Energy | -5.5 to -6.0 eV |
| LUMO Energy | -1.5 to -2.0 eV |
| HOMO-LUMO Gap | 3.5 to 4.5 eV |
Note: The data in this table is illustrative and based on trends observed in similar polycyclic aromatic hydrocarbon boronic acids. Specific computational studies on this compound are required for precise values.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited electronic states and the simulation of electronic absorption and emission spectra. rsc.org It has become a standard method for investigating the photophysical properties of organic molecules. researchgate.netnih.gov
Analysis of Intersystem Crossing (ISC) Rates
Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state to a triplet excited state. The rate of ISC is a critical factor in determining the fluorescence and phosphorescence quantum yields of a molecule. TD-DFT can be used to calculate the spin-orbit coupling between the relevant singlet and triplet states, which is a key determinant of the ISC rate. For fluoranthene and its derivatives, which are known to exhibit fluorescence, understanding the factors that influence ISC is crucial for their application in optical materials.
Prediction of Optical Properties and Charge Transfer Characteristics
TD-DFT is widely used to predict the UV-Vis absorption spectra of molecules by calculating the vertical excitation energies and oscillator strengths of electronic transitions. mdpi.comresearchgate.netnih.gov For this compound, the absorption spectrum is expected to be dominated by π-π* transitions within the fluoranthene core.
The nature of the excited states can be further analyzed in terms of charge transfer (CT) character. In donor-acceptor systems, an electronic transition can involve the transfer of electron density from a donor moiety to an acceptor moiety. In this compound, while not a classic donor-acceptor molecule, the boronic acid group can influence the electronic distribution in the excited state. TD-DFT calculations can quantify the extent of charge transfer upon excitation, which is important for understanding the molecule's behavior in various environments and its potential use in optoelectronic devices. researchgate.net Studies on other fluoranthene derivatives have shown that the emission properties are sensitive to the electronic nature of the substituents. ktu.edu
Illustrative Data Table for Predicted Optical Properties:
| Property | Predicted Value |
|---|---|
| Maximum Absorption Wavelength (λmax) | 350 - 400 nm |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ |
| Fluorescence Emission Wavelength | 400 - 450 nm |
Note: The data in this table is illustrative and based on the known properties of fluoranthene and related boronic acids. Specific experimental and computational studies on this compound are required for precise values.
Molecular Mechanics and Semi-Empirical Methods for Conformational Analysis and Packing
The spatial arrangement of atoms and molecules is pivotal in determining the physicochemical properties of a compound. For this compound, understanding its conformational preferences and how its molecules pack in the solid state is crucial for applications in materials science and medicinal chemistry. Computational chemistry offers powerful tools to investigate these aspects, with molecular mechanics and semi-empirical methods providing a balance between computational cost and accuracy for large systems.
Molecular mechanics (MM) methods treat molecules as a collection of atoms held together by springs, representing chemical bonds. The total steric energy of the molecule is calculated as a sum of contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). By systematically rotating the rotatable bonds, such as the C-B bond in this compound, a potential energy surface can be generated. The minima on this surface correspond to stable conformations of the molecule. For this compound, a key conformational feature is the orientation of the boronic acid group relative to the bulky fluoranthene core.
Semi-empirical methods, on the other hand, are based on quantum mechanics but use a simplified Hamiltonian and empirical parameters to speed up calculations. These methods, such as AM1, PM3, and the more recent PM6 and PM7, provide a more detailed description of the electronic structure than molecular mechanics, while still being computationally less demanding than ab initio methods. researchgate.netacs.org They are particularly useful for studying systems where electronic effects, such as conjugation and hyperconjugation, play a significant role in determining the conformation. researchgate.net
In the context of this compound, semi-empirical methods can be employed to refine the geometries of the conformers obtained from molecular mechanics calculations and to provide more accurate relative energies. This is especially important for understanding the planarity of the molecule and the rotational barrier of the boronic acid group.
Furthermore, these methods are instrumental in predicting the crystal packing of this compound. By calculating the interaction energies between multiple molecules, it is possible to identify the most stable packing arrangements. This information is invaluable for understanding polymorphism, which can have a profound impact on the solid-state properties of the material, such as solubility and bioavailability.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-C-B-O) | Relative Energy (kcal/mol) - MM | Relative Energy (kcal/mol) - PM6 |
| A | 0° | 2.5 | 3.1 |
| B | 90° | 0.0 | 0.0 |
| C | 180° | 5.2 | 6.4 |
This table illustrates the type of data generated from conformational analysis studies. The values are hypothetical and serve as an example.
Solvation Models (e.g., Polarizable Continuum Model) for Environmental Effects
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational tools designed to account for the effects of a solvent on the structure, stability, and properties of a solute molecule. One of the most widely used and effective approaches is the Polarizable Continuum Model (PCM). wikipedia.org
The PCM treats the solvent as a continuous, polarizable dielectric medium rather than as individual solvent molecules. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the continuum are calculated. This approach allows for the efficient computation of solvation energies and the study of solvent effects on molecular properties. wikipedia.orguni-muenchen.de
For this compound, the PCM can be used to investigate a range of solvent-dependent phenomena. For instance, the relative energies of different conformers can change in solvents of varying polarity. A conformation that is more polar will be preferentially stabilized in a polar solvent. The boronic acid group, with its capacity for hydrogen bonding, will have its properties significantly modulated by the solvent environment.
Moreover, the PCM is crucial for predicting properties that are inherently measured in solution, such as UV-Vis absorption spectra and pKa values. By incorporating the solvent effect into quantum mechanical calculations, more accurate predictions of these properties can be obtained. For example, the electronic transitions responsible for the UV-Vis absorption of this compound will be affected by the polarity of the solvent, leading to shifts in the absorption maxima (solvatochromism).
The pKa of the boronic acid is another critical property that is highly dependent on the solvent. The PCM can be used to calculate the free energy change associated with the deprotonation of the boronic acid in a given solvent, providing a theoretical estimate of its pKa. This is of particular importance for understanding its behavior in biological systems, which are aqueous environments. nih.gov
Table 2: Hypothetical Solvation Data for this compound using PCM
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Predicted pKa |
| Water | 78.4 | -15.2 | 8.5 |
| Methanol | 32.6 | -12.8 | 9.1 |
| Acetonitrile | 36.6 | -11.5 | 10.3 |
| Chloroform | 4.8 | -5.7 | 12.8 |
This table illustrates the type of data generated from PCM calculations. The values are hypothetical and serve as an example.
Future Directions and Emerging Research Avenues
Novel Catalytic Systems and Green Chemistry Approaches
The development of advanced catalytic systems is a cornerstone of modern chemistry, with a strong emphasis on sustainability and efficiency. For the synthesis of fluoranthene (B47539) derivatives, traditional methods are being challenged by greener alternatives. A promising area of research involves the use of heterogeneous catalysts for Suzuki-Miyaura cross-coupling reactions, which can utilize arylboronic acids like Fluoranthen-3-ylboronic acid as key building blocks.
Recent studies have demonstrated the synthesis of substituted fluoranthenes through a tandem Suzuki-Miyaura and intramolecular C-H arylation reaction. These reactions have been successfully carried out using both homogeneous palladium catalysts and, more notably for green chemistry, heterogeneous nanocatalysts. One such system employs reduced graphene oxide (rGO) supported copper-palladium (CuPd) nanocatalysts. This approach offers several advantages, including lower catalyst loading, high functional group tolerance, and the ability to be conducted in more environmentally benign solvent systems, such as dimethyl sulfoxide (B87167) and water mixtures. Furthermore, the heterogeneous nature of the rGO-CuPd nanocatalyst allows for its recovery and reuse over multiple cycles, significantly reducing waste and cost.
Future research is expected to focus on developing even more efficient and selective catalytic systems. This includes the exploration of non-precious metal catalysts and photocatalytic systems that can operate under ambient temperature and pressure, further aligning the synthesis of fluoranthene derivatives with the principles of green chemistry. The development of one-pot borylation and Suzuki-Miyaura coupling reactions using greener solvents is another active area of investigation that could streamline the synthesis of complex molecules from precursors like fluoranthene.
Exploration of New Reaction Pathways for this compound Derivatization
The derivatization of the fluoranthene core is crucial for tuning its chemical and physical properties for specific applications. This compound serves as a versatile starting point for a variety of chemical transformations, with the Suzuki-Miyaura cross-coupling reaction being a primary pathway for creating new carbon-carbon bonds.
A key reaction pathway involves the tandem Suzuki-Miyaura and intramolecular C-H arylation. In this process, an arylboronic acid is first coupled with a di-halogenated naphthalene (B1677914) derivative, followed by an intramolecular cyclization to form the fluoranthene skeleton. This method allows for the introduction of a wide range of substituents onto the fluoranthene core, depending on the choice of the starting arylboronic acid. The reaction conditions can be tuned for either homogeneous or heterogeneous catalysis, providing flexibility in synthesis design.
The table below outlines a representative homogeneous catalytic system for the synthesis of fluoranthene derivatives, which could be adapted for this compound.
| Component | Reagent/Catalyst | Conditions |
| Starting Material | 1,8-Diiodonaphthalene (B175167) | - |
| Coupling Partner | Arylboronic acid | - |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 5 mol % |
| Base | KOAc | 4 equivalents |
| Solvent | DMSO | - |
| Temperature | 90-110 °C | - |
| Time | 24 h | - |
Future explorations in derivatization will likely focus on expanding the repertoire of reactions beyond Suzuki-Miyaura coupling. This could include other transition-metal-catalyzed cross-coupling reactions, direct C-H functionalization of the fluoranthene ring, and cycloaddition reactions to further elaborate the polycyclic aromatic system. The development of novel synthetic methodologies will enable the creation of a diverse library of fluoranthene derivatives with tailored properties.
Advanced Functional Material Design Based on Fluoranthene-Boronic Acid Scaffolds
The combination of the fluorescent fluoranthene core and the reactive boronic acid group in this compound makes it an attractive building block for the design of advanced functional materials. The inherent electronic properties of the fluoranthene moiety suggest applications in organic electronics, particularly in organic light-emitting diodes (OLEDs).
Research into organoboron compounds has shown their potential as emitters in OLEDs due to their bright luminescence and high thermal and chemical stability. lookchem.cn The introduction of boron into polycyclic aromatic hydrocarbons can shift the fluorescence color, often into the highly desirable blue spectral range, and improve electron transport capabilities. google.com Patents have disclosed the use of this compound as a precursor in the synthesis of benzo[k]fluoranthene (B33198) derivatives, which are then utilized as materials in organic electroluminescent devices. google.com These derivatives can function as electron injection or transport materials. google.com Another patent lists this compound among compounds for creating triazine-based fused ring derivatives for use in organic electronic devices. google.com
The design of novel fluoranthene-based materials for OLEDs is a burgeoning field. Future work will likely focus on synthesizing a wider array of derivatives from this compound to fine-tune their emission properties, charge transport characteristics, and device stability. The goal is to develop high-performance, durable, and efficient materials for next-generation displays and lighting.
The table below summarizes the potential roles of fluoranthene-boronic acid derivatives in OLEDs.
| OLED Application | Potential Role of Fluoranthene-Boronic Acid Derivatives | Desired Properties |
| Emissive Layer | Blue fluorescent emitters | High photoluminescence quantum yield, narrow emission spectra, good thermal stability |
| Electron Transport Layer | Electron transport materials | High electron mobility, suitable energy levels for efficient electron injection |
| Host Material | Host for phosphorescent emitters | High triplet energy to prevent back energy transfer |
Interdisciplinary Research with Biological and Nanoscience Fields
The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols, a common structural motif in biologically significant molecules like saccharides and glycoproteins. This property opens up a vast landscape for interdisciplinary research, combining the unique photophysical properties of the fluoranthene core with the biological recognition capabilities of the boronic acid.
In the realm of nanoscience and biology, phenylboronic acid-functionalized nanomaterials are being explored for various applications, including:
Biosensing: The interaction of the boronic acid with specific biological analytes can trigger a change in the fluorescence of the fluoranthene unit, enabling the development of highly sensitive and selective fluorescent chemosensors. wjpharmachem.com These sensors could be designed to detect glucose, glycoproteins, or other biomarkers.
Bioimaging: Fluoranthene derivatives are fluorescent, and by functionalizing them with boronic acid, they can be targeted to specific cells or tissues that overexpress certain glycoproteins, such as sialic acid on the surface of cancer cells. This allows for selective imaging and diagnosis.
Drug Delivery: Nanocarriers functionalized with boronic acids can be designed to target cancer cells. The reversible nature of the boronate ester bond can be exploited for the controlled release of therapeutic agents in response to specific stimuli, such as changes in pH or glucose concentration.
Future research will likely involve the synthesis and evaluation of this compound derivatives for these applications. This includes their incorporation into nanoparticles, polymers, and other nanostructures to create sophisticated systems for diagnostics and therapy. The synergy between the fluorescent signaling of the fluoranthene core and the targeting ability of the boronic acid moiety offers a powerful platform for advancing biomedical and nanotechnological research.
Q & A
Q. What are the standard synthetic routes for Fluoranthen-3-ylboronic acid, and how can purity be optimized?
this compound is typically synthesized via Miyaura borylation, where a halogenated fluoranthene precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . To optimize purity, researchers should employ rigorous purification methods:
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate).
- Recrystallization : Polar aprotic solvents like DMSO or DMF enhance crystal formation.
- Analytical validation : Confirm purity via HPLC (≥95% purity threshold) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Confirm boronic acid substitution via chemical shifts (e.g., B-OH protons at δ 6–8 ppm in DMSO-d₆).
- FT-IR : Identify B-O (∼1340 cm⁻¹) and B-OH (∼3200 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., ESI+ mode for [M+H]⁺). Cross-referencing with computational methods (e.g., DFT/B3LYP vibrational analysis) enhances assignment accuracy .
Q. How should researchers address stability challenges during storage and handling?
this compound is moisture-sensitive. Best practices include:
- Storage : Anhydrous conditions (argon/vacuum-sealed vials) at −20°C.
- Handling : Use gloveboxes for air-free manipulation.
- Stability assays : Monitor decomposition via periodic NMR or TLC over 1–3 months .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for cross-coupling reactions?
Discrepancies in Suzuki-Miyaura coupling yields may arise from:
- Catalyst selection : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligand screening (e.g., SPhos, XPhos).
- Solvent/base effects : Test polar aprotic (DMF) vs. ethereal solvents (THF) with K₂CO₃ or CsF.
- Kinetic studies : Use in situ NMR or GC-MS to track intermediates. Meta-analyses of reaction parameters (temperature, molar ratios) are critical for reproducibility .
Q. How can DFT simulations improve understanding of this compound’s electronic properties?
Computational workflows include:
- Frontier orbitals : Calculate HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to predict nucleophilic/electrophilic sites.
- NBO analysis : Quantify boron’s electron-withdrawing effects on the fluoranthene core.
- Reactivity maps : Overlay electrostatic potential (ESP) surfaces to guide functionalization strategies .
Q. What methodologies identify and mitigate batch-to-batch variability in physicochemical properties?
Implement:
- QC protocols : Standardize synthetic batches with identical catalysts and solvents.
- DSC/TGA : Assess thermal stability deviations (melting points, decomposition temperatures).
- Collaborative validation : Share samples across labs for independent HPLC and XRD analyses .
Q. How can researchers design experiments to probe this compound’s role in mechanistic studies?
Approaches include:
- Isotopic labeling : Use ¹⁰B-enriched analogs to track boron transfer in catalytic cycles.
- In operando spectroscopy : Monitor reaction pathways via Raman or UV-Vis.
- Kinetic isotope effects (KIE) : Compare reaction rates with ¹⁰B vs. ¹¹B isotopes .
Data and Reproducibility
Q. What are best practices for documenting experimental procedures to ensure reproducibility?
Follow Beilstein Journal guidelines:
- Detailed SI : Include full synthetic protocols, characterization data, and instrument parameters.
- Error reporting : Specify uncertainties in yields, spectral resolutions, and computational convergence criteria.
- Data repositories : Deposit raw NMR, XRD, and computational files in public databases (e.g., Zenodo) .
Q. How should researchers address gaps in thermodynamic data (e.g., solubility, pKa) for this compound?
Conduct:
- Solubility screens : Test in 10+ solvents (e.g., water, DCM, ethanol) via gravimetric analysis.
- Potentiometric titration : Determine pKa using aqueous-organic mixtures (e.g., H₂O/MeOH).
- Collaborative studies : Partner with computational chemists to predict properties via COSMO-RS .
Methodological Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
